Ethyl 2-amino-3-nitropyridine-4-carboxylate
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Overview
Description
Ethyl 2-amino-3-nitropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 2-position, a nitro group at the 3-position, and an ethyl ester group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-nitropyridine-4-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and amination reactions. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with ethyl chloroformate to yield ethyl 2-chloro-3-nitropyridine-4-carboxylate. Finally, the chloro group is replaced by an amino group through a reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Ethyl 2,3-diaminopyridine-4-carboxylate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 2-amino-3-nitropyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-amino-3-nitropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-nitropyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and ester groups can also participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Ethyl 2-amino-3-nitropyridine-4-carboxylate can be compared with other nitropyridine derivatives, such as:
2-amino-3-nitropyridine: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 2-amino-4-nitropyridine-3-carboxylate: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
3-nitropyridine-4-carboxylate: Lacks the amino group, affecting its biological activity and synthetic utility.
Properties
IUPAC Name |
ethyl 2-amino-3-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-4-10-7(9)6(5)11(13)14/h3-4H,2H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXPEALCWCPPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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